3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid
Description
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is a structurally complex organic compound characterized by a benzyloxycarbonyl (Cbz) protecting group, a dimethyl-substituted carbon backbone, and a phenyl ring directly attached to the amino-bearing carbon. The Cbz group is widely used in peptide synthesis to protect amine functionalities, while the dimethyl and phenyl substituents may influence steric hindrance, solubility, and metabolic stability .
Properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,17(21)22)16(15-11-7-4-8-12-15)20-18(23)24-13-14-9-5-3-6-10-14/h3-12,16H,13H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
DLZKRIOITNHCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid generally follows a multi-step process:
- Starting Materials : Readily available amino acid derivatives or phenyl-substituted precursors.
- Protection Step : Introduction of the benzyloxycarbonyl (Cbz) group on the amino functionality to prevent side reactions during subsequent transformations.
- Introduction of 2,2-Dimethyl Groups : Alkylation or other carbon-carbon bond-forming reactions to install the geminal dimethyl groups at the β-position.
- Final Functionalization : Incorporation of the phenyl group and propanoic acid moiety, often via substitution or coupling reactions.
This sequence ensures high regio- and stereochemical control, yielding the target compound with high purity.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amino Protection | Benzyloxycarbonyl chloride (Cbz-Cl), base (e.g., NaHCO3), solvent (e.g., dioxane/water) | Protects amino group as Cbz carbamate |
| 2 | Alkylation | Alkyl halide (e.g., methyl iodide), strong base (e.g., LDA) | Introduces 2,2-dimethyl substitution |
| 3 | Coupling/Substitution | Phenyl-substituted reagents, coupling agents (e.g., EDCI, DCC) | Forms phenylpropanoic acid framework |
| 4 | Deprotection (if needed) | Hydrogenolysis (H2, Pd/C) | Removes Cbz group selectively |
Industrial Scale Considerations
- Scalability : Industrial synthesis adapts the laboratory method to continuous flow or batch reactors with optimized reaction times and temperatures.
- Purification : Use of crystallization, chromatography, or extraction techniques to achieve high purity.
- Environmental and Safety : Preference for non-hazardous solvents and reagents, minimizing waste and ensuring operator safety.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Starting Material Purity | >98% | >99% | Higher purity required industrially |
| Reaction Temperature | 0–25 °C for protection; -78 to 0 °C for alkylation | 20–40 °C | Controlled to optimize yield and selectivity |
| Solvents Used | Dioxane, THF, dichloromethane | Halohydrocarbons, greener alternatives | Solvent recovery and reuse emphasized |
| Base Used | NaHCO3, LDA | NaOH, K2CO3 | Cost-effective and readily available bases |
| Yield | 70–85% | 80–90% | Improved yield via process optimization |
| Purification Method | Column chromatography | Crystallization, filtration | Scalable purification techniques |
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid with key analogs, highlighting variations in substituents, molecular properties, and functional implications:
*Calculated molecular weight based on standard atomic masses.
Key Observations from the Comparison:
Fluorinated analogs (e.g., 3,3-difluoro and 3,3,3-trifluoro) exhibit enhanced electronegativity and metabolic stability, making them candidates for drug design where oxidative resistance is critical .
Solubility and Lipophilicity: The 3-methoxyphenyl variant (logP = 2.8) demonstrates improved aqueous solubility compared to purely hydrophobic analogs like the diphenyl-Boc derivative (logP > 4) . Cyclopropyl and cyano substituents introduce unique polarity profiles, with the latter posing safety risks due to respiratory toxicity .
Protecting Group Variations: Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) groups offer distinct advantages: Cbz is cleaved under hydrogenolysis, while Boc requires acidic conditions. Choice depends on synthetic strategy .
Thermodynamic Stability: The trifluoropropanoic acid derivative’s stability under acidic conditions contrasts with the cyano analog, which may decompose under harsh environments .
Biological Activity
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid is an amino acid derivative with a complex structure that includes a benzyloxycarbonyl group, which plays a significant role in its biological activity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in enzyme inhibition and receptor binding.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C22H27NO4
- Molecular Weight : 369.45 g/mol
- Key Functional Groups :
- Benzyloxycarbonyl group
- Dimethyl and phenyl substituents on the propanoic acid backbone
This unique combination of functional groups contributes to its reactivity and interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group that interacts with enzymes. This mechanism is crucial for understanding its therapeutic potential.
Receptor Binding
The compound has shown promise in binding to specific receptors, which could lead to various therapeutic applications. Studies suggest that its structural features allow it to engage effectively with molecular targets, potentially influencing signaling pathways involved in disease processes.
Study on Anticancer Properties
A study investigated the anticancer properties of structurally similar compounds, highlighting the potential of derivatives like this compound in cancer treatment. It was found that these compounds could inhibit tumor growth by interfering with cell signaling pathways.
Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of compounds related to this amino acid derivative. The results indicated that these compounds could reduce inflammatory markers in vitro, suggesting their potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-{[(Benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid | Contains a cyclopropyl moiety | Distinct steric properties |
| 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | Features a methoxy group | Different reactivity due to methoxy substitution |
| Benzyloxycarbonyl-L-phenylalanine | Amino acid derivative with benzyloxycarbonyl protection | Focused on amino acid applications |
The biological activity of this compound can be attributed to several mechanisms:
- Competitive Inhibition : The compound may compete with natural substrates for binding sites on enzymes.
- Allosteric Modulation : It may bind to sites other than the active site, altering enzyme activity.
- Receptor Agonism/Antagonism : Depending on the target receptor, it may either activate or inhibit receptor-mediated pathways.
Q & A
Q. Key Considerations :
- Purity is ensured via HPLC or column chromatography.
- Reaction conditions (temperature, solvent polarity) are critical for minimizing racemization .
Advanced: How can coupling reaction efficiency be optimized to improve yield and stereochemical fidelity?
Answer:
Optimization strategies include:
- Reagent Selection : Use of DCC with NHS or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, reducing side products like dicyclohexylurea .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while low temperatures (−20°C to 0°C) suppress epimerization .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates coupling by stabilizing intermediates .
Q. Data-Driven Approach :
- Monitor reaction progress via TLC or LC-MS.
- Adjust stoichiometry (1.2–1.5 equivalents of coupling agent) for incomplete conversions .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Essential Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 5.1 ppm for Cbz methylene) .
- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺ expected at m/z 345.4) .
- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .
Table 1 : Key Spectral Data
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Cbz CH₂ | 5.10–5.15 (s, 2H) | 66.8–67.5 |
| Carboxylic Acid | 12.5 (broad, 1H) | 172.5–174.0 |
Advanced: How can stereochemical integrity be maintained during synthesis, particularly at the α-carbon?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl esters) to enforce desired stereochemistry .
- Low-Temperature Coupling : Reactions conducted below −10°C minimize racemization .
- Enzymatic Resolution : Lipases or proteases can selectively hydrolyze undesired enantiomers .
Q. Validation :
- Compare optical rotation ([α]D²⁵) with literature values.
- Use chiral HPLC columns (e.g., Chiralpak IA) to quantify enantiomeric excess (>98%) .
Advanced: How should researchers address contradictory reports on biological activity (e.g., anti-inflammatory vs. anticancer effects)?
Answer:
Methodological Steps :
Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and concentrations (IC₅₀ values vary with assay type) .
Metabolic Stability Testing : Evaluate compound stability in serum (e.g., half-life in FBS) to rule out false negatives .
Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for proposed targets (e.g., COX-2 for anti-inflammatory activity) .
Q. Example :
- Fluorophenyl derivatives may show enhanced binding to COX-2 due to electronegativity, but nitro-substituted analogs could exhibit off-target kinase inhibition .
Basic: What solvents and conditions are optimal for improving solubility during in vitro assays?
Answer:
Solubility Table :
| Solvent | Concentration (mg/mL) | Conditions |
|---|---|---|
| DMSO | 50–100 | Stock solution at −20°C |
| PBS (pH 7.4) | <1.0 | With 0.1% Tween-80 |
| Ethanol/Water (1:1) | 10–20 | Vortexed for 10 min |
Q. Critical Parameters :
- Degradation products (e.g., benzyl alcohol from Cbz cleavage) must be quantified .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Answer:
Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2 active site) .
MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
QSAR Modeling : Correlate substituent effects (e.g., fluorine vs. nitro groups) with activity .
Q. Validation :
- Compare predicted binding energies with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
